molecular formula C16H17N3O6S2 B2468996 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide CAS No. 941950-36-3

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2468996
CAS No.: 941950-36-3
M. Wt: 411.45
InChI Key: OATVFOUGGXBLSO-UHFFFAOYSA-N
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Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Nitrobenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: Lacks the nitro group, which may result in different biological activities.

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide: Contains a chloro group instead of a nitro group, potentially altering its reactivity and biological properties.

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: Features a methyl group, which may affect its solubility and interaction with molecular targets.

Uniqueness: The presence of both the methylsulfonyl and nitrobenzenesulfonamide groups in N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-2-3-12-4-5-13(11-16(12)18)17-27(24,25)15-8-6-14(7-9-15)19(20)21/h4-9,11,17H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATVFOUGGXBLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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